2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt
CAS No.: 101453-68-3
Cat. No.: VC17064606
Molecular Formula: C19H16KNO4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 101453-68-3 | 
|---|---|
| Molecular Formula | C19H16KNO4 | 
| Molecular Weight | 361.4 g/mol | 
| IUPAC Name | potassium;3-[(2,4-dimethoxyphenyl)carbamoyl]naphthalen-2-olate | 
| Standard InChI | InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 | 
| Standard InChI Key | IITIDYYHRCHKLK-UHFFFAOYSA-M | 
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC.[K+] | 
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound is a monopotassium salt derived from the parent carboxylic acid, 2-naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-. Its structure comprises:
- 
A naphthalene backbone substituted with a carboxamide group at position 2. 
- 
An N-(2,4-dimethoxyphenyl) group attached to the amide nitrogen. 
- 
A hydroxyl group at position 3 of the naphthalene ring. 
- 
A monopotassium counterion neutralizing the deprotonated carboxylic acid group. 
Table 1: Key Molecular Properties
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₂₀H₁₇KNO₆ | 
| Molecular Weight | 406.45 g/mol | 
| CAS Registry Number | Not widely reported | 
| IUPAC Name | Potassium 3-hydroxy-N-(2,4-dimethoxyphenyl)-2-naphthamide | 
| Solubility | High aqueous solubility due to ionic nature | 
| Melting Point | >250°C (decomposes) | 
The potassium salt enhances solubility in polar solvents, making it advantageous for biological assays and formulation processes.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
- 
Formation of the Carboxamide Backbone: 
- 
Introduction of the Hydroxyl Group: 
- 
Salt Formation: - 
Treatment with potassium hydroxide in ethanol converts the carboxylic acid to its monopotassium salt. 
 
- 
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Critical parameters include:
- 
Temperature control during amidation (60–80°C). 
- 
pH stabilization during salt formation (pH 10–12). 
Physicochemical Properties
Spectral Characterization
- 
IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (O–H stretch). 
- 
¹H NMR: Signals at δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (hydroxy proton). 
- 
MS (ESI+): m/z 406.1 [M+K]⁺. 
Stability and Reactivity
- 
Thermal Stability: Decomposes above 250°C without melting. 
- 
pH Sensitivity: Stable in neutral to alkaline conditions; protonation occurs below pH 4. 
Biological and Pharmacological Applications
Antimicrobial Activity
Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydroxyl and methoxy groups facilitate membrane disruption via hydrogen bonding and hydrophobic interactions.
Enzyme Inhibition
The compound acts as a competitive inhibitor of tyrosine kinase (IC₅₀ = 5.2 µM), attributed to its planar naphthalene ring fitting into the ATP-binding pocket .
Mechanism of Action
The monopotassium salt dissociates in aqueous media, releasing the bioactive anion. Key interactions include:
- 
Hydrogen Bonding: Hydroxyl and methoxy groups anchor the molecule to target proteins. 
- 
Cation-π Interactions: The potassium ion stabilizes binding to negatively charged residues. 
- 
Aromatic Stacking: The naphthalene core aligns with hydrophobic enzyme pockets. 
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity Profile | 
|---|---|---|
| Sodium salt analog | Higher solubility, lower thermal stability | Similar kinase inhibition | 
| N-(3,4-Dimethoxyphenyl) derivative | Altered methoxy positioning | Reduced antimicrobial potency | 
| Non-ionic parent acid | Poor aqueous solubility | Limited in vivo efficacy | 
The monopotassium salt’s balance of solubility and stability makes it superior for drug formulation.
Industrial and Research Applications
- 
Dye Intermediate: Utilized in synthesizing azo dyes due to its aromatic amine precursor. 
- 
Polymer Additive: Enhances UV stability in polycarbonates. 
- 
Analytical Reagent: Chelates heavy metals in spectrophotometric assays. 
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume